Cas no 7066-81-1 (5-[(5-bromo-2-methoxyphenyl)methylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one)

5-[(5-bromo-2-methoxyphenyl)methylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one structure
7066-81-1 structure
Product name:5-[(5-bromo-2-methoxyphenyl)methylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No:7066-81-1
MF:C23H22BrN3O3S
MW:500.408083438873
CID:1746027
PubChem ID:5269124

5-[(5-bromo-2-methoxyphenyl)methylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-[(5-bromo-2-methoxyphenyl)methylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
    • 5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
    • AC1NRM66
    • DTXSID50414734
    • 7066-81-1
    • Inchi: InChI=1S/C23H22BrN3O3S/c1-3-4-5-12-30-18-9-6-15(7-10-18)21-25-23-27(26-21)22(28)20(31-23)14-16-13-17(24)8-11-19(16)29-2/h6-11,13-14H,3-5,12H2,1-2H3
    • InChI Key: YGDRLBXDDFWZOV-UHFFFAOYSA-N
    • SMILES: CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2

Computed Properties

  • Exact Mass: 499.05666
  • Monoisotopic Mass: 499.057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 6.7
  • Topological Polar Surface Area: 91.5A^2

Experimental Properties

  • Density: 1.45
  • Boiling Point: 652.8°C at 760 mmHg
  • Flash Point: 348.6°C
  • Refractive Index: 1.659
  • PSA: 66.24

5-[(5-bromo-2-methoxyphenyl)methylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Related Literature

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